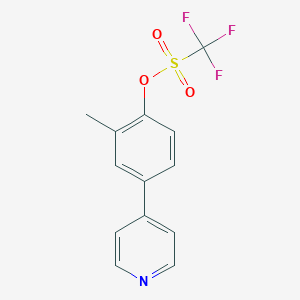![molecular formula C18H13Br2NO B13055236 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is a complex organic compound with the molecular formula C₁₈H₁₃Br₂NO. This compound belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-10,11-dihydrobenzo[j]phenanthridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive phenanthridine alkaloids.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other phenanthridine derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-8-methoxyquinoline: Another brominated methoxy compound with similar structural features.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid: A brominated naphthalene derivative with different functional groups.
Uniqueness
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the phenanthridine scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H13Br2NO |
|---|---|
Molecular Weight |
419.1 g/mol |
IUPAC Name |
2,4-dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-17-4-2-3-10-5-13-11(6-14(10)17)9-21-18-15(13)7-12(19)8-16(18)20/h4-9H,2-3H2,1H3 |
InChI Key |
IOGWSEJTFPAWQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCC2=C1C=C3C=NC4=C(C3=C2)C=C(C=C4Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


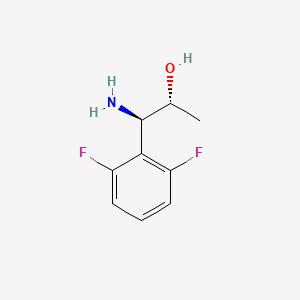

![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
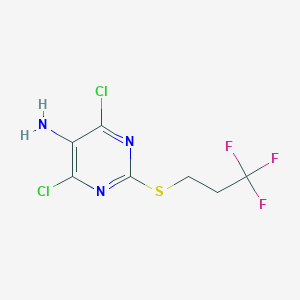
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
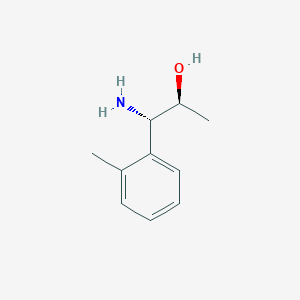
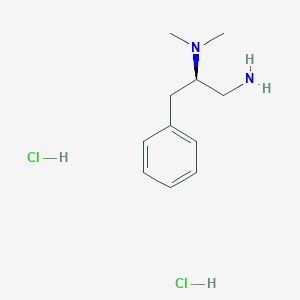
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
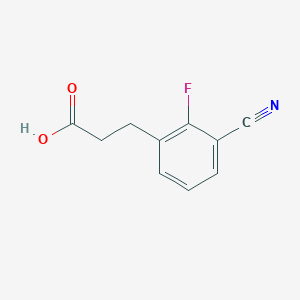

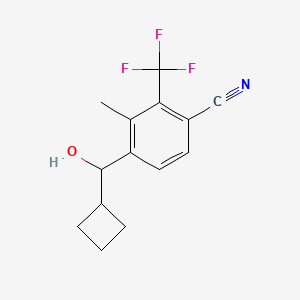
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]aminofuran-2-carboxylate](/img/structure/B13055229.png)
